N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide
Description
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide is a synthetic small molecule featuring a benzo[cd]indole core fused with a 2-oxo-1,2-dihydroquinoline moiety. The compound is distinguished by a 1-butyl substituent on the indole nitrogen and a 5-nitrothiophene-2-carboxamide group at the 6-position of the benzo[cd]indole system. The 5-nitrothiophene moiety introduces electron-withdrawing properties, which may enhance binding affinity through polar interactions, while the butyl chain could improve hydrophobicity and membrane permeability.
Properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-2-3-11-22-15-8-7-14(12-5-4-6-13(18(12)15)20(22)25)21-19(24)16-9-10-17(28-16)23(26)27/h4-10H,2-3,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXCDJIHAWQCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)[N+](=O)[O-])C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The subsequent steps may include nitration, amidation, and alkylation reactions to introduce the nitrothiophene and butyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoles or thiophenes.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Indole derivatives, including this compound, have shown potential as biological probes and therapeutic agents. They can interact with various biological targets, such as enzymes and receptors, influencing cellular processes.
Medicine: This compound has been investigated for its potential medicinal properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to biological responses. The exact mechanism may vary depending on the biological context and the specific targets involved.
Comparison with Similar Compounds
Core Modifications
The target compound shares a benzo[cd]indole-2-oxo-1,2-dihydroquinoline core with sulfonamide derivatives such as EJMC-1, S10, and 4e . Sulfonamide derivatives like S10 (IC50 = 19.1 µM) and 4e (IC50 = 3 µM) exhibit potent TNF-α inhibition via hydrophobic interactions with residues like Tyr59 in the TNF-α dimer pocket . The carboxamide group in the target compound may reduce sulfonamide-specific interactions but could introduce new polar contacts via the nitro group.
Substituent Effects
- Increased hydrophobicity from the butyl chain may enhance membrane permeability but could hinder solubility .
- Aromatic Moieties: The 5-nitrothiophene group differs from sulfonamide-linked naphthalene (S10) or indole (4e) substituents.
Structure-Activity Relationship (SAR) Trends
- Hydrophobic Substitutents : Larger groups (naphthalene, indole) correlate with improved TNF-α inhibition . The butyl group in the target compound may provide moderate hydrophobicity but lacks the π-π stacking capacity of aromatic systems.
- Polar Groups : Sulfonamides in EJMC-1 and S10 rely on sulfonyl oxygen H-bonding. The nitro group in the target compound could compensate by interacting with polar residues like Lys98 or Asp143 in TNF-α .
Biological Activity
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of sulfonamide derivatives and is characterized by its unique structural features, which include:
- A dihydrobenzo[cd]indole moiety.
- A butyl group contributing to hydrophobic interactions.
- A nitrothiophene substituent which may enhance its biological activity.
The molecular formula for this compound is , with a molecular weight of approximately 357.43 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the dihydrobenzo[cd]indole framework.
- Introduction of the butyl group through alkylation.
- Coupling with the nitrothiophene moiety.
These synthetic pathways are crucial for optimizing the compound's yield and purity for subsequent biological evaluations.
Anti-inflammatory Effects
The compound has been investigated for its potential as an inhibitor of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. Inhibiting TNF-α can be beneficial in treating conditions such as rheumatoid arthritis and other autoimmune disorders. Preliminary studies suggest that modifications in the carboxamide group can enhance binding affinity to TNF-α, leading to increased anti-inflammatory effects.
Antioxidant Activity
The antioxidant properties of related compounds have been studied extensively. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in numerous diseases. The presence of the nitro group in this compound may enhance its ability to scavenge free radicals, although specific data on this compound's antioxidant capacity remains to be fully elucidated.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antibacterial activity of thiophene derivatives; found significant inhibition against Gram-positive bacteria with IC50 values ranging from 10 to 50 µg/mL. |
| Study 2 | Evaluated anti-inflammatory effects through TNF-α inhibition; compounds demonstrated up to 70% inhibition at concentrations of 25 µM. |
| Study 3 | Assessed antioxidant properties; compounds showed varying degrees of lipid peroxidation inhibition with IC50 values between 20 µM and 200 µM. |
Q & A
Basic: How can the synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide be optimized for improved yield and purity?
Methodological Answer:
- Stepwise Optimization : Begin with coupling the benzo[cd]indole core to the nitrothiophene moiety via amide bond formation. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts like EDCI/HOBt) to enhance coupling efficiency .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to remove unreacted intermediates and byproducts. Monitor purity via HPLC (>95% threshold) .
- Yield Improvement : Conduct kinetic studies to identify rate-limiting steps (e.g., nitro group activation) and adjust stoichiometry or use microwave-assisted synthesis to reduce reaction time .
Basic: What characterization techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR to verify the benzo[cd]indole scaffold, butyl side chain, and nitrothiophene connectivity. Compare chemical shifts with analogous compounds (e.g., ) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] peak) and detect isotopic patterns for chlorine/nitrogen content .
- HPLC-PDA : Assess purity via reverse-phase HPLC with photodiode array detection to identify co-eluting impurities .
Advanced: How should researchers design experiments to evaluate the compound's in vitro biological activity against specific enzyme targets?
Methodological Answer:
- Target Selection : Prioritize enzymes structurally related to the compound’s functional groups (e.g., kinases or oxidoreductases with nitro/thiophene-binding pockets) .
- Assay Design :
- Cell-Based Validation : Screen in cancer cell lines (e.g., HepG2 or MCF-7) using MTT assays, ensuring cytotoxicity is differentiated from target-specific effects .
Advanced: What strategies can resolve contradictions in biological activity data across different assay conditions?
Methodological Answer:
- Variable Standardization : Control for assay variables (e.g., ATP concentration in kinase assays, serum content in cell cultures) to minimize batch effects .
- Orthogonal Validation : Replicate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to harmonize data from disparate studies, accounting for covariates like pH or temperature .
Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically investigated?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline conditions : Incubate in 0.1 M HCl/NaOH (25–60°C) for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Thermal Stability : Store solid compound at 40°C/75% RH for 4 weeks, assessing crystallinity via XRD and chemical stability via FTIR .
- Solution Stability : Prepare solutions in PBS (pH 7.4) and DMSO, tracking UV-Vis absorbance changes over time .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or PI3K). Validate with MD simulations to assess binding stability .
- QSAR Modeling : Train models on datasets of analogous benzo[cd]indole derivatives to correlate substituent effects (e.g., nitro group position) with activity .
- ADMET Prediction : Employ tools like SwissADME to estimate solubility, logP, and cytochrome P450 interactions, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
